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In the landscape of data-independent acquisition (DIA) proteomics, DIA-NN has emerged as a

powerful software suite, lauded for its speed and accuracy in identifying and quantifying

thousands of proteins. A critical aspect of this analysis is the reliable control of the false

discovery rate (FDR) at the protein level, which is represented by the protein q-value. This

guide provides an in-depth comparison of protein q-value calculation methodologies within DIA-

NN, contrasts its approach with other common software, and presents supporting experimental

data for researchers, scientists, and drug development professionals.

Understanding Protein Q-Value Calculation in DIA-
NN
DIA-NN employs a singular, conservative method for protein q-value calculation that is applied

to individual proteins rather than protein groups.[1] The foundation of this method is the well-

established target-decoy approach.

The process begins at the precursor level, where DIA-NN's deep neural networks assign

scores to both target (real) and decoy (shuffled or reversed sequence) precursors.[1] To

estimate the protein-level FDR, the software focuses on proteotypic peptides—those that are

unique to a specific protein.

The core algorithm can be summarized as follows:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1670385?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC6949130/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6949130/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proteotypic Precursor Selection: For each protein, only the scores of its identified proteotypic

precursors are considered.

Maximum Score Assignment: The maximum precursor score is taken as the representative

score for that protein. This is done for both target and decoy proteins.

FDR Estimation: The distribution of maximum scores for target and decoy proteins is then

compared. For any given score threshold, the FDR is estimated by dividing the number of

decoy proteins above that threshold by the number of target proteins exceeding the same

threshold.[1]

This method is considered conservative because it does not use correction based on the prior

probability of incorrect identification (π0).[1]

Key Protein Q-Value Metrics in DIA-NN Output
The main output from DIA-NN provides several columns related to protein q-values, each with

a specific scope and application:

Column Header Description Recommended Use

Protein.Q.Value

A run-specific q-value for an

individual protein, calculated

using only proteotypic

peptides.

Useful for ensuring high

confidence in protein

identification within a specific

sample or run.

PG.Q.Value
A run-specific q-value for a

protein group.

The standard q-value to use

for filtering protein

identifications on a per-run

basis.

Global.PG.Q.Value
An experiment-wide q-value for

a protein group.

Recommended for filtering

protein identifications across

an entire experimental cohort

to ensure that a protein is

confidently identified in at least

one run.[2]
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Comparative Analysis of Protein Identification
Performance
The performance of DIA-NN's protein FDR control has been benchmarked against other

popular DIA analysis software, such as Spectronaut, OpenSWATH, and Skyline. These studies

often utilize complex, controlled samples, such as hybrid proteomes, to empirically assess the

accuracy of FDR estimates.

Quantitative Performance Metrics
The following table summarizes protein identification numbers from a benchmarking study

using a complex hybrid proteome dataset. The data highlights the performance of DIA-NN in

comparison to other software tools at a stringent 1% protein FDR cutoff.

Software
Spectral Library
Generation

Number of Quantified
Proteins (1% Protein FDR)

DIA-NN
GPF-refined in silico predicted

DIA-NN library
~8,400

DIA-NN
In silico predicted DIA-NN

library
~7,800

Spectronaut DirectDIA ~7,500

OpenSwath DDA-based (MaxQuant) ~6,200

Skyline DDA-based (MaxQuant) ~5,800

Data synthesized from a benchmark study using a large-scale dataset with inter-patient

heterogeneity.[3]

Experimental Protocol for Benchmarking Protein Q-
Value Calculation
To rigorously evaluate and compare protein q-value calculation methods, a well-controlled

experimental design is paramount. The following protocol outlines a typical workflow for
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creating and analyzing a hybrid proteome sample, a common strategy for benchmarking in

proteomics.

I. Sample Preparation: Two-Species Hybrid Proteome
Cell Culture and Lysis: Culture human (e.g., HeLa) and a phylogenetically distant organism's

cells (e.g., E. coli or maize) separately. Harvest and lyse the cells to extract proteins.

Protein Digestion: Digest the proteins from each species into peptides using a standard

trypsin digestion protocol.

Peptide Quantification: Accurately quantify the peptide concentration for each species'

digest.

Hybrid Sample Creation: Mix the human and non-human peptide digests in a defined ratio

(e.g., 99:1 human to E. coli by peptide mass). This creates a sample where the non-human

peptides serve as a ground truth for false identifications.

II. Data Acquisition: Data-Independent Acquisition (DIA)
Mass Spectrometry

LC-MS/MS Setup: Use a high-resolution mass spectrometer (e.g., Orbitrap or timsTOF)

coupled to a nano-liquid chromatography system.

DIA Method: Acquire data using a DIA method with optimized parameters, including the m/z

range, isolation window width, and gradient length. Acquire multiple technical replicates of

the hybrid sample.

III. Data Analysis: Software Comparison
Spectral Library Generation (for library-based methods):

DDA-based: Acquire data-dependent acquisition (DDA) runs of each individual proteome

and combine them to generate a spectral library using tools like MaxQuant or MSFragger.

Library-free/in silico: Utilize the library-free capabilities of software like DIA-NN or

Spectronaut's DirectDIA, or generate an in silico predicted library from the protein

sequences of the two species.
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DIA Data Processing:

Analyze the DIA runs of the hybrid sample with DIA-NN, Spectronaut, OpenSWATH, and

Skyline.

For all software, set the protein FDR threshold to 1%.

Performance Evaluation:

Identification Numbers: Compare the number of identified human proteins at a 1% protein

FDR.

Empirical FDR Calculation: Calculate the empirical FDR by dividing the number of

identified non-human (entrapment) proteins by the total number of identified proteins.

Compare this empirical FDR to the software-reported FDR.

Quantitative Accuracy: For studies with varying spike-in concentrations, assess the

quantitative accuracy and precision (e.g., coefficient of variation) for the ground-truth

peptides/proteins.

Visualizing the Methodologies
To better understand the workflows, the following diagrams illustrate the key processes

involved.
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DIA-NN Protein Q-Value Calculation Workflow
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Experimental Workflow for Benchmarking

Conclusion
DIA-NN offers a robust and conservative method for protein q-value calculation, which has

been shown to perform favorably in comparison to other leading DIA software. Its approach of

using proteotypic precursors for individual protein FDR estimation is a key feature. For

researchers, understanding the nuances of the different protein q-value metrics provided by
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DIA-NN is crucial for appropriate data filtering and interpretation. The choice of

Protein.Q.Value, PG.Q.Value, or Global.PG.Q.Value should be guided by the specific research

question and experimental design. By employing well-controlled benchmarking experiments,

the proteomics community can continue to validate and improve upon these essential statistical

methods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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